molecular formula C7H5ClN2S B13930966 5-Chlorobenzo[d]thiazol-7-amine

5-Chlorobenzo[d]thiazol-7-amine

Cat. No.: B13930966
M. Wt: 184.65 g/mol
InChI Key: KBCKZZCYCRCCAQ-UHFFFAOYSA-N
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Description

5-Chlorobenzo[d]thiazol-7-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications. The compound’s structure consists of a benzene ring fused with a thiazole ring, with a chlorine atom at the 5th position and an amine group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorobenzo[d]thiazol-7-amine typically involves the cyclization of 2-aminothiophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often involve refluxing the mixture in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzo[d]thiazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chlorobenzo[d]thiazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. The compound may also inhibit specific enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chlorobenzo[d]thiazol-7-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives with potential therapeutic applications .

Properties

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

5-chloro-1,3-benzothiazol-7-amine

InChI

InChI=1S/C7H5ClN2S/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2

InChI Key

KBCKZZCYCRCCAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1N)SC=N2)Cl

Origin of Product

United States

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